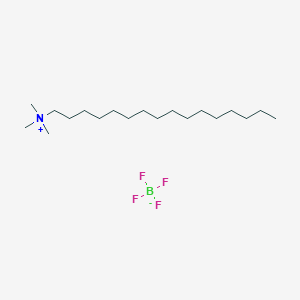

Hexadecyltrimethylammonium Tetrafluoroborate

Description

Properties

IUPAC Name |

hexadecyl(trimethyl)azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BF4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVAQFUOBZOOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584129 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73257-08-6 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexadecyltrimethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyltrimethylammonium tetrafluoroborate, also known as cetyltrimethylammonium tetrafluoroborate (CTAB-BF4), is a cationic surfactant belonging to the quaternary ammonium salt family. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via ion exchange, and an exploration of its applications, particularly in the realm of drug development and nanoparticle synthesis. The document is intended to serve as a valuable resource for researchers and professionals working in chemistry, materials science, and pharmaceuticals.

Chemical and Physical Properties

This compound is a white to almost-white crystalline powder. As a quaternary ammonium salt, it possesses a hydrophilic cationic head group and a long hydrophobic alkyl chain, which imparts its surfactant properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| CAS Number | 73257-08-6 |

| Molecular Formula | C₁₉H₄₂BF₄N |

| Molecular Weight | 371.36 g/mol |

| Melting Point | ~240 °C |

| Solubility | Soluble in hot methanol |

| Appearance | White to almost-white powder or crystals |

| Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Bromide (CTAB) | 0.92 to 1.0 mM in water |

Synthesis of this compound

The synthesis of this compound can be readily achieved through an ion exchange reaction. The following protocol outlines a general procedure for its preparation from hexadecyltrimethylammonium bromide (CTAB) and sodium tetrafluoroborate.

Experimental Protocol: Ion Exchange Synthesis

Materials:

-

Hexadecyltrimethylammonium bromide (CTAB)

-

Sodium tetrafluoroborate (NaBF₄)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

-

Drying oven

Procedure:

-

Dissolution of Reactants:

-

Prepare a solution of hexadecyltrimethylammonium bromide (CTAB) by dissolving a calculated molar equivalent in deionized water or a mixture of water and ethanol. Gentle heating and stirring may be required to ensure complete dissolution.

-

In a separate beaker, prepare a solution of sodium tetrafluoroborate (NaBF₄) by dissolving a slight molar excess (e.g., 1.1 equivalents) in deionized water.

-

-

Ion Exchange Reaction:

-

Slowly add the sodium tetrafluoroborate solution to the CTAB solution while stirring continuously.

-

Upon mixing, a white precipitate of this compound will form due to its lower solubility in the reaction medium compared to the starting materials and the sodium bromide byproduct.

-

-

Isolation of the Product:

-

Allow the reaction mixture to stir for a predetermined time (e.g., 1-2 hours) at room temperature to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

-

Purification:

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and the sodium bromide byproduct.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as hot methanol.

-

-

Drying:

-

Dry the purified this compound in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its congeners are versatile molecules with several applications in scientific research and the pharmaceutical industry.

Nanoparticle Synthesis

Cationic surfactants like this compound play a crucial role as templating or capping agents in the synthesis of various nanoparticles. They can control the size, shape, and stability of the resulting nanoparticles. For instance, in the synthesis of mesoporous silica nanoparticles (MSNs), the surfactant forms micelles that act as templates around which the silica precursors hydrolyze and condense. Subsequent removal of the surfactant template creates a porous structure that can be loaded with therapeutic agents.

Drug Delivery Systems

The unique properties of hexadecyltrimethylammonium salts are being explored for advanced drug delivery applications.

-

Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery: As mentioned, these surfactants are instrumental in creating MSNs. The resulting porous nanoparticles can be loaded with drugs and functionalized for targeted delivery, offering advantages such as high drug loading capacity and controlled release.

-

Self-Immolative Drug Delivery Systems: Recent research has investigated the use of cetyltrimethylammonium surfactants with drug molecules as counter-ions. These "self-immolative" systems are designed to release the drug upon a specific trigger, such as a change in pH, after crossing biological barriers.

Phase Transfer Catalysis

Quaternary ammonium salts are effective phase transfer catalysts. They facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields in various organic syntheses. This compound can be employed in such reactions, where the tetrafluoroborate anion may offer different reactivity and selectivity compared to more common halide counter-ions.

Logical Relationship of Applications

Caption: Applications derived from the core properties of the compound.

Safety and Handling

Hexadecyltrimethylammonium salts are known to be skin and eye irritants. Ingestion can be harmful. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable cationic surfactant with established and emerging applications in materials science and pharmaceutical research. Its synthesis via ion exchange is straightforward, and its utility as a templating agent for nanoparticles and a component in drug delivery systems makes it a compound of significant interest. Further research into its specific properties, such as its critical micelle concentration, and its performance in various applications will continue to expand its utility in the scientific community.

An In-depth Technical Guide to the Physicochemical Properties of Cetyltrimethylammonium Tetrafluoroborate (CTAB-BF4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyltrimethylammonium tetrafluoroborate (CTAB-BF4) is a cationic surfactant belonging to the quaternary ammonium salt family. While its bromide analogue, CTAB, is extensively studied and utilized, CTAB-BF4 presents alternative properties due to the presence of the tetrafluoroborate anion. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of CTAB-BF4, detailed experimental protocols for its synthesis and characterization, and visualizations of its molecular behavior. Due to the limited availability of direct experimental data for CTAB-BF4 in publicly accessible literature, this guide incorporates data from closely related compounds to provide valuable estimations and insights for researchers.

Introduction

Quaternary ammonium salts with long alkyl chains are a cornerstone in various scientific and industrial applications, from their role as surfactants in material synthesis to their use as active ingredients in drug delivery systems. Cetyltrimethylammonium (CTA+) is a widely recognized cation, with its bromide salt (CTAB) being the most common variant. The exchange of the counter-ion from bromide to tetrafluoroborate (BF4-) can significantly alter the physicochemical properties of the resulting compound, CTAB-BF4, influencing its solubility, thermal stability, and aggregation behavior in solution. These modifications can be pivotal for applications in drug formulation, nanoparticle synthesis, and catalysis. This document aims to consolidate the available information and provide a foundational understanding of CTAB-BF4 for research and development purposes.

Synthesis of CTAB-BF4

CTAB-BF4 is typically synthesized via an anion exchange reaction from its precursor, Cetyltrimethylammonium bromide (CTAB-Br).

Synthesis Pathway

The synthesis involves the metathesis reaction between CTAB-Br and a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4), in a suitable solvent. The selection of the tetrafluoroborate salt depends on the desired purity and the ease of separation of the resulting byproduct.

Synthesis of CTAB-BF4 via Anion Exchange.

Experimental Protocol: Anion Exchange from CTAB-Br

Materials:

-

Cetyltrimethylammonium bromide (CTAB-Br)

-

Sodium tetrafluoroborate (NaBF4)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution of Reactants:

-

Dissolve a specific molar amount of CTAB-Br in a minimal amount of a suitable solvent mixture, such as ethanol/water.

-

In a separate vessel, dissolve a slight molar excess (e.g., 1.1 equivalents) of NaBF4 in the same solvent system.

-

-

Reaction:

-

Slowly add the NaBF4 solution to the stirring CTAB-Br solution at room temperature.

-

A white precipitate of sodium bromide (NaBr) should form as the reaction proceeds.

-

Continue stirring the mixture for several hours to ensure the completion of the anion exchange.

-

-

Separation of Byproduct:

-

Filter the reaction mixture to remove the precipitated NaBr.

-

Wash the filtrate with a small amount of the cold solvent to recover any remaining product.

-

-

Isolation and Purification of CTAB-BF4:

-

The filtrate, containing the dissolved CTAB-BF4, is collected.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting solid crude product can be further purified by recrystallization from a suitable solvent.

-

-

Drying:

-

Dry the purified CTAB-BF4 product in a vacuum oven at a moderate temperature to remove any residual solvent.

-

Physical and Chemical Properties

| Property | Value | Notes |

| Chemical Formula | C₁₉H₄₂BF₄N | |

| Molar Mass | 371.35 g/mol | Calculated based on atomic weights. |

| Appearance | Expected to be a white to off-white solid. | Based on the appearance of CTAB-Br and other quaternary ammonium salts. |

| Melting Point | Data not available. | Expected to be different from CTAB-Br (decomposes at 237-243 °C)[1]. The melting point of ionic liquids is highly dependent on the nature of both the cation and the anion. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The solubility in water may differ from CTAB-Br due to the different hydration energies of the Br⁻ and BF₄⁻ anions. |

| Thermal Stability | Data not available. | Thermogravimetric analysis (TGA) would be required for determination. The thermal stability of ionic liquids is significantly influenced by the anion. |

| Critical Micelle Concentration (CMC) | ~0.35 mM (in aqueous solution at 298.15 K) (Estimated) | This is an estimated value based on the CMC of 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4), which has the same alkyl chain length and anion[2][3][4]. The actual value for CTAB-BF4 may vary. |

| Thermodynamics of Micellization (Estimated for C16mimBF4) | ΔG°m: -30.9 kJ/mol, ΔH°m: -8.9 kJ/mol, ΔS°m: 73.8 J/mol·K | These values for C16mimBF4 indicate that micellization is a spontaneous process, driven by both enthalpy and entropy contributions at 298.15 K[2][3][4]. |

Aggregation Behavior and Critical Micelle Concentration (CMC)

Like other long-chain surfactants, CTAB-BF4 is expected to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that dictates the onset of many of the surfactant's properties, including its ability to solubilize hydrophobic molecules.

Experimental Determination of CMC

The CMC of ionic surfactants like CTAB-BF4 can be determined by various methods that detect the abrupt change in a physical property of the solution at the point of micelle formation. Conductometry is a common and straightforward technique for ionic surfactants.

Workflow for CMC Determination by Conductometry.

Detailed Protocol: CMC Determination by Conductometry

Apparatus:

-

Conductivity meter with a dipping cell

-

Thermostatic water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of CTAB-BF4 in deionized water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

-

Conductivity Measurement:

-

Equilibrate the solutions to a constant temperature using the thermostatic water bath.

-

Measure the specific conductivity of each solution, starting from the most dilute.

-

Ensure the conductivity cell is rinsed with the next solution to be measured to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the specific conductivity as a function of the CTAB-BF4 concentration.

-

The plot should exhibit two linear regions with different slopes. The change in slope occurs at the CMC.

-

The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the plot.

-

Applications in Drug Development

The self-assembly of CTAB-BF4 into micelles provides a mechanism for the encapsulation and solubilization of poorly water-soluble drug molecules. The hydrophobic core of the micelle can serve as a nano-reservoir for lipophilic drugs, enhancing their bioavailability and stability.

References

An In-depth Technical Guide to the Synthesis of Hexadecyltrimethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis route for hexadecyltrimethylammonium tetrafluoroborate (HTAB), a quaternary ammonium salt with applications in various scientific fields. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

This compound, also known as cetyltrimethylammonium tetrafluoroborate (CTABF4), is a cationic surfactant. Its synthesis is of interest for applications ranging from materials science to biochemistry. The most common and efficient method for its preparation is through an anion exchange reaction, a versatile technique for modifying the properties of ionic compounds.

Synthesis Route: Anion Exchange

The core of the synthesis involves the replacement of the bromide anion in the readily available starting material, hexadecyltrimethylammonium bromide (CTAB), with a tetrafluoroborate anion (BF4-). This is typically achieved by reacting CTAB with a salt containing the tetrafluoroborate anion, such as sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4). The choice of the tetrafluoroborate source depends on the desired reaction conditions and the solubility of the resulting inorganic byproduct.

The general reaction is as follows:

[C₁₆H₃₃N(CH₃)₃]⁺Br⁻ + M⁺BF₄⁻ → [C₁₆H₃₃N(CH₃)₃]⁺BF₄⁻ + M⁺Br⁻

Where M⁺ is a cation, typically Na⁺ or Ag⁺. The reaction is driven to completion by the precipitation of the inorganic bromide salt (e.g., NaBr or AgBr), which is sparingly soluble in the reaction solvent.

A visual representation of this synthesis workflow is provided below.

Unraveling the Molecular Architecture: A Technical Guide to the Crystal Structure of Hexadecyltrimethylammonium Tetrafluoroborate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyltrimethylammonium tetrafluoroborate (HDTMA-BF4) is a quaternary ammonium salt with significant potential across various scientific and industrial domains, including as a surfactant, phase-transfer catalyst, and in the formulation of drug delivery systems. A thorough understanding of its solid-state structure is paramount for predicting its physicochemical properties, optimizing its performance in various applications, and ensuring formulation stability. This technical guide provides a comprehensive overview of the anticipated crystal structure of HDTMA-BF4. Due to the current absence of a publicly available, fully determined crystal structure for this specific compound, this document outlines a generalized, robust experimental protocol for its synthesis and single-crystal X-ray diffraction (SCXRD) analysis. Furthermore, to provide a tangible reference for researchers, crystallographic data for the closely related compound, hexadecyltrimethylammonium bromide (HDTMA-Br), is presented as an illustrative example. This guide is intended to serve as a foundational resource for researchers working with or developing applications for HDTMA-BF4 and similar long-chain quaternary ammonium salts.

Introduction

Quaternary ammonium salts, characterized by a central positively charged nitrogen atom covalently bonded to four organic groups, are a versatile class of compounds. The specific properties of these salts are dictated by the nature of both the cation and the counter-anion. In the case of this compound, the cationic component is the hexadecyltrimethylammonium ([C16H33N(CH3)3]⁺) ion, which imparts significant surface activity due to its long hydrophobic alkyl chain and hydrophilic cationic headgroup. The tetrafluoroborate (BF4⁻) anion is a non-coordinating, inorganic anion that influences the salt's solubility, thermal stability, and crystalline packing.

The three-dimensional arrangement of these ions in the solid state, or the crystal structure, governs macroscopic properties such as melting point, solubility, hygroscopicity, and mechanical strength. For pharmaceutical applications, understanding the crystal structure is critical for issues of polymorphism, bioavailability, and formulation stability. This whitepaper aims to bridge the current knowledge gap regarding the specific crystal structure of HDTMA-BF4 by providing a detailed roadmap for its determination.

Anticipated Structural Features

The crystal structure of this compound is expected to be an ionic lattice composed of discrete hexadecyltrimethylammonium cations and tetrafluoroborate anions. The packing of these ions will be primarily governed by electrostatic interactions between the positively charged quaternary ammonium headgroup and the negatively charged tetrafluoroborate anion. The long hexadecyl chains are anticipated to exhibit significant van der Waals interactions, likely leading to a layered or interdigitated arrangement within the crystal lattice. The overall crystal symmetry will be a consequence of the optimization of these competing interactions.

Below is a conceptual diagram illustrating the ionic components and their interaction within a simplified representation of the compound.

Caption: Ionic components of this compound.

Experimental Protocols

The following sections detail generalized yet comprehensive experimental procedures for the synthesis and crystallographic analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a two-step process involving quaternization followed by anion exchange.

Step 1: Quaternization of Hexadecylamine

A typical procedure involves the reaction of 1-bromohexadecane with trimethylamine.

-

Materials: 1-bromohexadecane, trimethylamine (solution in ethanol or as a gas), ethanol, diethyl ether.

-

Procedure:

-

Dissolve 1-bromohexadecane in a suitable solvent such as ethanol in a pressure-resistant flask.

-

Add a stoichiometric excess of trimethylamine solution to the flask.

-

Seal the flask and heat the reaction mixture with stirring at a temperature of 60-80 °C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, hexadecyltrimethylammonium bromide, will likely precipitate. The precipitation can be enhanced by the addition of a less polar solvent like diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

-

Step 2: Anion Exchange

The bromide salt is then converted to the tetrafluoroborate salt.

-

Materials: Hexadecyltrimethylammonium bromide, sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid (HBF4), deionized water, dichloromethane.

-

Procedure:

-

Dissolve the synthesized hexadecyltrimethylammonium bromide in deionized water.

-

In a separate flask, dissolve a stoichiometric equivalent of sodium tetrafluoroborate in deionized water.

-

Add the sodium tetrafluoroborate solution dropwise to the hexadecyltrimethylammonium bromide solution with vigorous stirring.

-

A white precipitate of this compound is expected to form due to its lower solubility in water compared to the bromide salt.

-

Continue stirring for several hours to ensure complete reaction.

-

Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove any residual sodium bromide, and then dry under vacuum.

-

Purity of the final product should be confirmed by techniques such as NMR spectroscopy and elemental analysis.

-

The workflow for the synthesis is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] Several methods can be employed for growing crystals of organic salts.[2][3][4]

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with less polar solvents like dichloromethane or ethyl acetate).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The rate of cooling should be carefully controlled to encourage the growth of a few large crystals rather than many small ones.

-

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflections with their intensities.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Illustrative Crystallographic Data

As a definitive crystal structure for this compound is not available in the public domain, the crystallographic data for the closely related compound, hexadecyltrimethylammonium bromide , is presented in Table 1 for illustrative purposes. This data provides a reasonable expectation for the type of information that would be obtained from a successful crystallographic analysis of the title compound.

Table 1: Representative Crystallographic Data for Hexadecyltrimethylammonium Bromide

| Parameter | Value |

| Chemical Formula | C₁₉H₄₂BrN |

| Formula Weight | 364.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.68(3) |

| b (Å) | 7.340(6) |

| c (Å) | 11.23(1) |

| α (°) | 90 |

| β (°) | 99.4(1) |

| γ (°) | 90 |

| Volume (ų) | 2250(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.076 |

| Absorption Coeff. (mm⁻¹) | 2.052 |

| F(000) | 800 |

| Crystal Size (mm³) | 0.40 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.36 to 24.99 |

| Reflections collected | 4208 |

| Independent reflections | 3949 [R(int) = 0.0461] |

| Final R indices [I>2sigma(I)] | R1 = 0.0583, wR2 = 0.1458 |

| R indices (all data) | R1 = 0.0981, wR2 = 0.1685 |

Note: This data is for hexadecyltrimethylammonium bromide and is intended for illustrative purposes only. The actual crystallographic parameters for this compound may differ significantly.

Conclusion

While a definitive crystal structure for this compound remains to be determined, this technical guide provides a comprehensive framework for its synthesis and crystallographic analysis. The outlined experimental protocols are based on established methodologies for similar organic salts and are designed to be a valuable resource for researchers in the fields of materials science, chemistry, and pharmaceutical development. The provided illustrative data for a related compound offers a clear example of the expected outcomes of such an analysis. The determination of the precise three-dimensional structure of this compound will undoubtedly contribute to a deeper understanding of its properties and facilitate the development of new and improved applications.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Phosphorylated Derivatives of Quaternary Ammonium Salts: Synthesis, X-Ray Crystal Structure, Antimicrobial Activity and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Solubility of Hexadecyltrimethylammonium Tetrafluoroborate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexadecyltrimethylammonium tetrafluoroborate (CTATB) in a range of common organic solvents. Understanding the solubility of this quaternary ammonium salt is crucial for its application in various fields, including as a surfactant, phase-transfer catalyst, and in the formulation of drug delivery systems. This document outlines available solubility data, details experimental protocols for its determination, and provides a visual workflow for the experimental process.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in organic solvents is not extensively available in public literature. However, based on information for CTATB and its close structural analog, cetyltrimethylammonium bromide (CTAB), the following table summarizes the expected solubility behavior. It is important to note that the quantitative value for methanol is based on a qualitative description and the data for other solvents are primarily qualitative assessments based on the behavior of similar compounds.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Polarity | Type | Qualitative Solubility of CTATB/CTAB |

| Methanol | CH₃OH | 32.04 | Polar | Protic | "Almost transparent" in hot methanol, suggesting high solubility. CTAB is freely soluble. |

| Ethanol | C₂H₅OH | 46.07 | Polar | Protic | Expected to be freely soluble, similar to CTAB. |

| Acetone | C₃H₆O | 58.08 | Polar | Aprotic | Expected to be sparingly soluble, similar to CTAB. |

| Dichloromethane | CH₂Cl₂ | 84.93 | Polar | Aprotic | Expected to have some degree of solubility due to its ability to dissolve other quaternary ammonium salts. |

| Acetonitrile | C₂H₃N | 41.05 | Polar | Aprotic | Solubility is not well documented but expected to be moderate given its polar aprotic nature. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound can be achieved through various established laboratory methods. Below are detailed protocols for two common and reliable techniques: the Isothermal Gravimetric Method and UV-Vis Spectroscopic Method.

Isothermal Gravimetric Method

This method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

2.1.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Micropipettes

-

Drying oven

2.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a compatible filter to avoid transferring any solid particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, dry container. Determine the mass of the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be chosen based on the boiling point of the solvent and the thermal stability of CTATB.

-

Final Weighing: Once the solvent has completely evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent) x 100

The mass of the solvent is determined by subtracting the mass of the dried solute from the initial mass of the saturated solution.

UV-Vis Spectroscopic Method

This method is suitable for compounds that exhibit UV-Vis absorbance and is particularly useful for determining lower solubility values.

2.2.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

2.2.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The λmax for the quaternary ammonium cation is typically in the UV region.

-

Preparation of Saturated Solution: Prepare a saturated solution of CTATB in the organic solvent as described in the Isothermal Gravimetric Method (steps 1-3).

-

Sample Preparation for Measurement: After equilibration, carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility can then be expressed in the desired units (e.g., g/L or mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Isothermal Gravimetric Solubility Determination Workflow

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

UV-Vis Spectroscopic Solubility Determination Workflow

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains a gap in the current literature, its general solubility profile can be inferred from its structural characteristics and the behavior of similar quaternary ammonium salts. For precise applications, it is highly recommended that researchers and drug development professionals determine the solubility experimentally using established methods such as the isothermal gravimetric or UV-Vis spectroscopic techniques detailed in this guide. The provided protocols and workflows offer a robust framework for obtaining accurate and reliable solubility data, which is essential for the effective utilization of this compound in scientific and industrial settings.

An In-Depth Technical Guide to the Thermal Stability of Hexadecyltrimethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of hexadecyltrimethylammonium tetrafluoroborate ([C₁₆H₃₃N(CH₃)₃][BF₄]), an ionic liquid with potential applications in various scientific and industrial fields, including drug development. Due to the limited publicly available data for this specific compound, this guide synthesizes information from analogous compounds, particularly hexadecyltrimethylammonium bromide (CTAB), and general principles of ionic liquid thermal stability. All quantitative data is presented in structured tables, and detailed experimental protocols for thermal analysis are provided.

Core Thermal Properties of this compound

Direct experimental data on the thermal decomposition of this compound is scarce in peer-reviewed literature. However, a melting point has been reported by chemical suppliers.

Table 1: Physical Properties of this compound

| Property | Value |

| Melting Point | ~240 °C |

Note: This value is reported by chemical suppliers and should be confirmed by experimental analysis such as Differential Scanning Calorimetry (DSC).

Thermal Stability Analysis of Analogous Compounds

To infer the thermal behavior of this compound, it is instructive to examine the well-studied analogous compound, hexadecyltrimethylammonium bromide (CTAB). The primary structural difference is the anion, which significantly influences thermal stability.

Thermogravimetric analysis (TGA) of CTAB reveals a multi-stage decomposition process. The initial weight loss, typically below 100°C, is attributed to the loss of adsorbed water. The main decomposition of the hexadecyltrimethylammonium cation generally occurs at higher temperatures. In the absence of a catalyst, CTAB completely decomposes at temperatures above 300°C[1].

Table 2: Thermal Decomposition Data for Hexadecyltrimethylammonium Bromide (CTAB)

| Thermal Event | Temperature Range (°C) | Description |

| Dehydration | Room Temperature - 130°C | Loss of adsorbed water. |

| Organic Cation Decomposition | 130 - 400°C | Oxidation and decomposition of the hexadecyltrimethylammonium cation. |

Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

The influence of the anion on the thermal stability of quaternary ammonium salts is a critical consideration. Generally, ionic liquids with tetrafluoroborate ([BF₄]⁻) anions exhibit greater thermal stability than their halide (e.g., Br⁻) counterparts. This is attributed to the higher strength of the B-F bond and the lower nucleophilicity of the [BF₄]⁻ anion compared to Br⁻. Therefore, it is anticipated that this compound would exhibit a higher decomposition temperature than CTAB. Quaternary ammonium tetrafluoroborates are often stable up to 300°C[2].

Experimental Protocols for Thermal Analysis

To accurately determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800°C, ensuring it is well beyond the expected decomposition temperature.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

-

Quantify the percentage of mass loss at different stages of decomposition.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its expected melting point (e.g., 260°C).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle under the same conditions to observe the thermal history-independent properties.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (T_m) from the peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of an ionic liquid like this compound.

Caption: Workflow for Thermal Analysis of Ionic Liquids.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, analysis of analogous compounds and general principles of ionic liquid chemistry provide a strong basis for understanding its expected behavior. It is anticipated to be a thermally stable compound with a melting point around 240°C and a decomposition temperature likely exceeding that of its bromide analogue, potentially above 300°C. For definitive characterization, the detailed TGA and DSC protocols provided in this guide should be followed. Such experimental data is crucial for the safe and effective application of this ionic liquid in research and development, particularly in the pharmaceutical industry where thermal stability is a critical parameter.

References

Critical Micelle Concentration of Cetyltrimethylammonium Tetrafluoroborate (CTAB-BF4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of cetyltrimethylammonium tetrafluoroborate (CTAB-BF4). As direct experimental data for CTAB-BF4 is limited in publicly accessible literature, this document leverages the extensive research on its close analogue, cetyltrimethylammonium bromide (CTAB), as a primary reference. The guide details the fundamental principles of micellization, discusses the anticipated influence of the tetrafluoroborate (BF4-) counterion on the CMC in comparison to the bromide (Br-) counterion, summarizes quantitative CMC data for CTAB, and provides detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental physicochemical property of surfactants. It represents the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized, thermodynamically stable aggregates known as micelles. This phenomenon is crucial in a myriad of applications, including drug solubilization and delivery, detergency, and the synthesis of nanomaterials.

Cetyltrimethylammonium tetrafluoroborate (CTAB-BF4) is a cationic surfactant composed of a hydrophobic cetyl (hexadecyl) tail and a hydrophilic trimethylammonium head group, with a tetrafluoroborate counterion. While not as extensively studied as its bromide counterpart, its properties are of significant interest.

The Influence of the Tetrafluoroborate (BF4-) Counterion

The identity of the counterion in an ionic surfactant system plays a pivotal role in determining its CMC. The primary mechanism of influence is the counterion's ability to bind to the surface of the nascent micelle, thereby shielding the electrostatic repulsion between the similarly charged head groups of the surfactant monomers. This shielding effect facilitates micellization, leading to a lower CMC.

The tetrafluoroborate (BF4-) anion is larger and generally considered to be less strongly hydrated (more chaotropic) than the bromide (Br-) anion. A larger, less hydrated counterion typically exhibits stronger binding to the micellar surface. This enhanced binding more effectively neutralizes the positive charges of the trimethylammonium head groups, reducing inter-monomer repulsion and promoting aggregation at a lower bulk surfactant concentration.

Consequently, it is theoretically expected that the CMC of CTAB-BF4 will be lower than that of CTAB under identical experimental conditions (temperature, solvent, etc.). However, the precise quantitative difference can only be ascertained through direct experimental measurement.

Quantitative Data for CTAB (as a Proxy)

The following table presents a summary of experimentally determined CMC values for cetyltrimethylammonium bromide (CTAB) in aqueous solutions, which can serve as a valuable benchmark for estimating the CMC of CTAB-BF4.

Table 1: Experimentally Determined Critical Micelle Concentration (CMC) of CTAB in Aqueous Solution

| Temperature (°C) | Experimental Method | CMC (mM) |

| 25 | Conductometry | 0.92 - 1.00[1][2] |

| 25 | Tensiometry | 0.92[3] |

| 25 | Fluorescence Spectroscopy | ~0.9[4] |

| 30 | Conductometry | 0.98[5] |

| 35 | Conductometry | 0.96[5] |

| 40 | Conductometry | 0.95[5] |

Experimental Protocols for CMC Determination

The determination of the CMC involves monitoring a physical property of the surfactant solution that exhibits a distinct change in its concentration dependence at the point of micelle formation. The following are detailed protocols for commonly employed methods.

Conductometry

This technique is highly effective for ionic surfactants and relies on measuring the electrical conductivity of the solution as a function of surfactant concentration.

-

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers, which act as electrolytes. Upon micelle formation, the mobility of the surfactant ions is significantly reduced due to their aggregation and the binding of counterions to the micellar surface. This results in a marked decrease in the slope of the conductivity versus concentration plot.

-

Apparatus: A calibrated conductivity meter with a temperature-controlled cell, a magnetic stirrer, and a precision burette or micropipettes.

-

Methodology:

-

Prepare a concentrated stock solution of the surfactant (e.g., 20 mM CTAB-BF4) in high-purity deionized water.

-

Place a known volume of deionized water into a thermostated measurement vessel.

-

Measure the initial conductivity of the water.

-

Titrate the water with small, precise aliquots of the surfactant stock solution, allowing for complete mixing and temperature equilibration after each addition.

-

Record the conductivity reading after each aliquot addition.

-

Plot the measured specific conductivity (κ) against the surfactant concentration.

-

The resulting plot will display two linear regions with distinct slopes. The CMC is determined from the concentration at the intersection point of the two extrapolated linear fits.[6]

-

Tensiometry

Surface tension measurements provide a direct indication of the surface activity of the surfactant and are applicable to all types of surfactants.

-

Principle: Surfactant monomers preferentially adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration is increased, the interface becomes progressively saturated with monomers. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

-

Apparatus: A tensiometer (employing methods such as the Du Noüy ring or Wilhelmy plate), and a temperature-controlled sample stage.

-

Methodology:

-

Prepare a series of surfactant solutions covering a range of concentrations both below and above the expected CMC.

-

Ensure the tensiometer is properly calibrated and the measurement probe (ring or plate) is meticulously cleaned before each measurement.

-

Measure the surface tension of each prepared solution, typically starting with the most dilute to minimize cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value for each solution.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.

-

The plot will show a region of decreasing surface tension followed by a plateau. The CMC is identified as the concentration at the intersection of the two linear portions of the curve.

-

Fluorescence Spectroscopy

This is a highly sensitive method that employs a fluorescent probe to detect the formation of the hydrophobic microenvironment within the micellar core.

-

Principle: A hydrophobic fluorescent probe, such as pyrene, has low solubility in water but readily partitions into the nonpolar core of micelles once they are formed. The fluorescence properties of the probe are sensitive to the polarity of its local environment. The transfer from the aqueous phase to the hydrophobic micellar core results in a significant change in the probe's fluorescence spectrum, such as an increase in fluorescence intensity or a shift in the vibrational fine structure of the emission spectrum.

-

Apparatus: A fluorescence spectrophotometer with a temperature-controlled cuvette holder.

-

Methodology:

-

Prepare a series of surfactant solutions at various concentrations.

-

Add a small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene) to each surfactant solution. The final probe concentration should be kept very low (micromolar range) to avoid excimer formation.

-

Incubate the solutions to ensure equilibration of the probe between the aqueous and potential micellar phases.

-

Measure the fluorescence emission spectrum of each sample at a fixed excitation wavelength.

-

Plot a relevant fluorescence parameter (e.g., the intensity of a specific emission peak or the ratio of two peaks) against the surfactant concentration.

-

The resulting plot will typically be sigmoidal. The CMC is determined from the inflection point or the intersection of the tangents to the two linear portions of the curve.

-

Visualized Experimental Workflow

The following diagram provides a generalized workflow for the determination of the Critical Micelle Concentration using the methods described above.

Caption: A generalized workflow for determining the CMC of a surfactant.

References

- 1. Synthesis of cetyl trimethyl ammonium bromide (CTAB) capped copper oxide nanocubes for the remediation of organic pollutants using photocatalysis and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. CTAB-reduced synthesis of urchin-like Pt–Cu alloy nanostructures and catalysis study towards the methanol oxidation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. ache.org.rs [ache.org.rs]

An In-depth Technical Guide to Hexadecyltrimethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexadecyltrimethylammonium tetrafluoroborate, a quaternary ammonium salt with applications in various scientific and industrial fields. The document details its physicochemical properties, outlines a probable synthetic route, discusses analytical methodologies, and explores its biological significance and potential applications in drug development.

Physicochemical Properties

This compound, also known as cetyltrimethylammonium tetrafluoroborate, is a cationic surfactant. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 371.36 g/mol | [1] |

| Chemical Formula | C₁₉H₄₂BF₄N | [1] |

| CAS Number | 73257-08-6 | |

| Appearance | White to almost white powder or crystals | |

| Melting Point | ~240 °C | |

| Purity | >98.0% (by Nitrogen analysis) | |

| Solubility | Almost transparent in hot methanol |

Synthesis Protocol

Proposed Experimental Protocol: Salt Metathesis Reaction

This protocol is based on the observed spontaneous formation of this compound when mixing aqueous solutions of hexadecyltrimethylammonium bromide (CTAB) and an ionic liquid containing the tetrafluoroborate anion.[2]

Materials:

-

Hexadecyltrimethylammonium bromide (CTAB)

-

Sodium tetrafluoroborate (NaBF₄) or a similar soluble tetrafluoroborate salt

-

Deionized water

-

Ethanol or acetone (for washing)

-

Buchner funnel and filter paper

-

Beakers and magnetic stirrer

Procedure:

-

Dissolution of Reactants: Prepare separate aqueous solutions of hexadecyltrimethylammonium bromide and sodium tetrafluoroborate. For example, dissolve one molar equivalent of CTAB in a volume of warm deionized water and one molar equivalent of sodium tetrafluoroborate in a separate volume of deionized water.

-

Reaction: Slowly add the sodium tetrafluoroborate solution to the stirring CTAB solution at room temperature. A white precipitate of this compound should form immediately due to its lower solubility in water.[2]

-

Precipitation and Aging: Continue stirring the mixture for a period (e.g., 1-2 hours) to ensure complete precipitation. The mixture can be cooled in an ice bath to further decrease the solubility of the product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any soluble by-products (e.g., sodium bromide). A subsequent wash with a non-polar solvent like cold ethanol or acetone can help remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Workflow Diagram:

Figure 1: Proposed Synthesis Workflow

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the presence of the hexadecyltrimethylammonium cation. The spectrum would be expected to show characteristic signals for the long alkyl chain (-(CH₂)₁₄-), the terminal methyl group (-CH₃), and the trimethylammonium headgroup (-N(CH₃)₃).

-

¹⁹F NMR & ¹¹B NMR: These techniques are crucial for confirming the presence and integrity of the tetrafluoroborate anion (BF₄⁻).[3] The ¹⁹F NMR should show a characteristic quartet, and the ¹¹B NMR a corresponding quintet, due to the coupling between the boron and fluorine atoms.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed for the analysis of this non-UV-absorbing compound. A C18 column could be used with a mobile phase consisting of an acetonitrile and water gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) to achieve good peak shape and retention.

Biological Activity and Applications in Drug Development

This compound belongs to the class of quaternary ammonium compounds (QACs), which are known for their broad-spectrum antimicrobial properties.[4] Their mechanism of action and potential applications in drug development are of significant interest.

Mechanism of Action: The primary mode of action for QACs is the disruption of cell membranes.[5][6] The positively charged headgroup of the molecule interacts with the negatively charged components of bacterial or fungal cell membranes, such as phospholipids and teichoic acids.[7] The long hydrophobic alkyl chain then intercalates into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[5][6]

Some QACs have also been shown to induce apoptosis in eukaryotic cells through the activation of the caspase-3 dependent pathway.[7] This suggests a more complex interaction with cellular machinery beyond simple membrane disruption.

Signaling Pathway Diagram:

Figure 2: QAC Mechanism of Action

Potential Applications in Drug Development:

-

Antimicrobial Agents: Due to their potent activity against a wide range of bacteria and fungi, QACs are extensively used as disinfectants and antiseptics.[4] Novel QACs could be developed as therapeutic agents to combat antibiotic-resistant pathogens.

-

Drug Delivery Systems: The surfactant properties of compounds like this compound make them suitable for use in drug delivery systems, such as nanoemulsions and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Gene Delivery: Cationic lipids, including quaternary ammonium salts, are known to form complexes with negatively charged DNA and RNA, facilitating their delivery into cells for gene therapy applications.

-

Anticancer Agents: The ability of some QACs to induce apoptosis suggests their potential as anticancer agents. Further research could focus on designing QACs with selective cytotoxicity towards cancer cells.

Considerations for Drug Development: While promising, the development of QACs for therapeutic applications requires careful consideration of their potential toxicity to mammalian cells. The balance between antimicrobial efficacy and host cell toxicity is a critical parameter to optimize. Furthermore, the emergence of bacterial resistance to QACs, often through efflux pumps, is a growing concern that needs to be addressed in the design of new compounds.[6]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Hexadecyltrimethylammonium bromide (CTA-Br) and 1-butyl-3-methylimidazolium tetrafluoroborate (bmim-BF4) in aqueous solution: An ephemeral binary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 7. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

Spectroscopic Analysis of Hexadecyltrimethylammonium Tetrafluoroborate (CTABF4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyltrimethylammonium tetrafluoroborate (CTABF4) is a quaternary ammonium salt with significant applications as a surfactant in the synthesis of nanomaterials and in the formulation of pharmaceuticals and personal care products.[1] A thorough understanding of its structural and physicochemical properties is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize CTABF4, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, expected spectral data, and visualizations of analytical workflows are presented to serve as a comprehensive resource for professionals in research and development.

Introduction

This compound, also known as Cetyltrimethylammonium tetrafluoroborate, belongs to the family of cationic surfactants. Its molecular structure consists of a long hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic quaternary ammonium headgroup, with a tetrafluoroborate anion (BF4-). This amphiphilic nature allows it to form micelles in solution and adsorb at interfaces, properties that are leveraged in various applications, from acting as a template in nanoparticle synthesis to its use as an emulsifier and stabilizer in drug delivery systems.[1][2]

The characterization of CTABF4 is crucial for quality control and for understanding its behavior in different formulations. Spectroscopic methods provide a non-destructive and highly informative means to confirm its chemical identity, purity, and molecular structure.

Chemical Structure:

-

Name: this compound

-

Synonyms: Cetyltrimethylammonium Tetrafluoroborate

-

Molecular Formula: C19H42BF4N[3]

-

Molecular Weight: 371.36 g/mol [3]

-

CAS Number: 73257-08-6[4]

Synthesis Overview

CTABF4 can be synthesized via anion exchange. A common method involves the metathesis reaction between Hexadecyltrimethylammonium bromide (CTABr) and a tetrafluoroborate salt, such as 1-butyl-3-methylimidazolium tetrafluoroborate (bmim-BF4) or silver tetrafluoroborate (AgBF4), in an aqueous or alcoholic solution.[5][6] The low solubility of the resulting CTABF4 in water facilitates its separation.[5]

Caption: General workflow for the synthesis of CTABF4 via anion exchange.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of CTABF4 in solution. ¹H and ¹³C NMR are used to characterize the cationic part, while ¹⁹F and ¹¹B NMR are used to confirm the presence and integrity of the tetrafluoroborate anion.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the CTABF4 sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F and ¹¹B NMR Acquisition: If the spectrometer is equipped with a broadband probe, acquire fluorine and boron spectra to analyze the anion. These nuclei are highly sensitive and require fewer scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (in CDCl₃) Data inferred from spectra of similar long-chain quaternary ammonium salts like Hexadecyl trimethyl ammonium bromide.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.3 | Multiplet | 2H | N-CH₂ -(CH₂)₁₄-CH₃ |

| ~3.2 | Singlet | 9H | N-(CH₃ )₃ |

| ~1.7 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₁₃-CH₃ |

| ~1.4 - 1.2 | Broad Singlet | 26H | N-(CH₂)₂-(CH₂ )₁₃-CH₃ |

| ~0.88 | Triplet | 3H | N-(CH₂)₁₅-CH₃ |

Expected ¹⁹F and ¹¹B NMR Data The tetrafluoroborate anion is known to undergo hydrolysis in the presence of water, which can lead to the appearance of additional peaks.[8]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹⁹F | ~ -150 | Singlet | B F₄⁻ |

| ¹¹B | ~ -1 | Singlet | B F₄⁻ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of C-H bonds in the alkyl chain and the B-F bonds in the anion.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid CTABF4 powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Spectrum Collection: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 2955 - 2915 | C-H stretch (asymmetric) | -CH₃ and -CH₂- groups |

| 2870 - 2850 | C-H stretch (symmetric) | -CH₃ and -CH₂- groups |

| 1490 - 1465 | C-H bend (scissoring) | -CH₂- and -CH₃ groups |

| 1100 - 1000 (broad, strong) | B-F stretch (asymmetric) | BF₄⁻ anion |

| 720 | C-H bend (rocking) | -(CH₂)n- chain (n > 4) |

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the hydrocarbon chain and the symmetric vibrations of the tetrafluoroborate anion.

Experimental Protocol: Raman Analysis

-

Sample Preparation: Place a small amount of the solid CTABF4 sample into a glass vial or onto a microscope slide.

-

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Spectrum Acquisition: Focus the laser onto the sample and acquire the spectrum. The acquisition time and laser power should be optimized to obtain a good signal without causing sample degradation.

-

Data Processing: Perform baseline correction and cosmic ray removal on the acquired spectrum.

Expected Raman Data Data inferred from spectra of similar long-chain alkyl salts and tetrafluoroborate ionic liquids.[9][10]

| Raman Shift (cm⁻¹) | Vibration Type | Assignment |

| 2960 - 2850 | C-H stretch | Alkyl chain C-H modes |

| 1460 - 1440 | C-H bend | -CH₂- scissoring |

| 1300 - 1200 | C-H bend | -CH₂- twisting |

| 1130, 1060 | C-C stretch | Skeletal C-C backbone |

| ~770 | B-F stretch (symmetric) | BF₄⁻ anion |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. Saturated alkylammonium salts like CTABF4 do not contain strong chromophores and are therefore not expected to show significant absorbance in the 200-800 nm range.[11] This technique is primarily useful for detecting aromatic impurities or for studying the interaction of CTABF4 with chromophore-containing molecules in formulation studies.[12][13]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of CTABF4 in a transparent solvent (e.g., ethanol or water) to create a solution of known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline.

-

Sample Measurement: Fill a second cuvette with the sample solution and record the absorption spectrum, typically from 190 to 800 nm.

Expected UV-Vis Data

-

Result: No significant absorption peaks are expected above 200 nm for pure CTABF4.

-

Application: The absence of peaks can be used as an indicator of purity, specifically the absence of aromatic or other conjugated impurities.

Integrated Spectroscopic Workflow

A logical workflow ensures comprehensive characterization of a new batch or formulation of CTABF4.

Caption: A typical workflow for the comprehensive spectroscopic analysis of CTABF4.

Applications in Drug Development

The role of CTABF4 and similar surfactants in drug development is primarily as an excipient. Its properties are valuable in:

-

Nanoformulations: Acting as a stabilizing agent for metallic or polymeric nanoparticles used in drug delivery systems.[1][2]

-

Emulsions and Suspensions: Stabilizing oil-in-water or water-in-oil emulsions for poorly soluble drugs.

-

Antimicrobial Formulations: Quaternary ammonium compounds themselves possess antimicrobial properties, making them useful in topical antiseptics or as preservatives.[2]

The spectroscopic techniques outlined in this guide are essential for ensuring the quality and consistency of CTABF4 used in these pharmaceutical applications, as impurities or structural variations could impact the stability, safety, and efficacy of the final drug product.

References

- 1. Hexadecyltrimethylammonium (tetrafluoroborate) | ResBioAgro [resbioagro.com]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 73257-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Hexadecyltrimethylammonium bromide (CTA-Br) and 1-butyl-3-methylimidazolium tetrafluoroborate (bmim-BF4) in aqueous solution: An ephemeral binary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexadecyl trimethyl ammonium bromide(57-09-0) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Preliminary Studies on Hexadecyltrimethylammonium Tetrafluoroborate: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltrimethylammonium tetrafluoroborate (CTABF4) is a quaternary ammonium salt that has garnered interest in various scientific and industrial fields. As a member of the ionic liquid and surfactant families, its unique chemical properties make it a candidate for applications ranging from nanoparticle synthesis to antimicrobial formulations and potentially in drug delivery systems. This technical guide provides a summary of preliminary studies and potential applications of CTABF4, with a focus on its synthesis, physicochemical properties, and biological activities. Due to the limited availability of in-depth research focused solely on CTABF4, this guide also draws upon data from closely related compounds, primarily hexadecyltrimethylammonium bromide (CTAB), to infer potential characteristics and applications.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a straightforward anion exchange reaction. A common method involves the reaction of hexadecyltrimethylammonium bromide (CTAB) with a tetrafluoroborate salt, such as 1-butyl-3-methylimidazolium tetrafluoroborate (bmim-BF4), in an aqueous solution. This results in the spontaneous formation of the sparingly soluble CTABF4, which can be isolated as a precipitate.

A general protocol for the synthesis of CTABF4 is as follows:

-

Dissolution: Prepare separate aqueous solutions of hexadecyltrimethylammonium bromide (CTAB) and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or a suitable ionic liquid like bmim-BF4).

-

Mixing: Combine the two solutions with stirring. The formation of a white precipitate of CTABF4 should occur almost immediately.

-

Isolation: The precipitate is collected by filtration.

-

Purification: The collected solid is washed with deionized water to remove any remaining soluble salts.

-

Drying: The purified CTABF4 is then dried under vacuum.

The following diagram illustrates the synthesis workflow:

Physicochemical Properties:

| Property | Description | Inferred Value/Characteristic for CTABF4 |

| Appearance | Physical state at room temperature. | White to off-white crystalline solid. |

| Solubility | Ability to dissolve in various solvents. | Sparingly soluble in water, more soluble in organic solvents. |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. | Expected to be in the millimolar range, similar to CTAB. |

| Surface Tension | The tendency of a liquid to shrink into the minimum surface area possible. | Significantly reduces the surface tension of water. |

| Thermal Stability | The ability of the compound to resist decomposition at high temperatures. | Generally high, characteristic of ionic liquids. |

Applications

Preliminary studies and the properties of related compounds suggest several potential applications for this compound.

Antimicrobial Agent

Quaternary ammonium compounds are well-known for their antimicrobial properties. The positively charged nitrogen atom interacts with the negatively charged cell membranes of microorganisms, leading to membrane disruption and cell death. The long alkyl chain of CTABF4 enhances this activity by facilitating its insertion into the lipid bilayer.